molecular formula C19H18N2O3 B2416135 3-{[(3-methylbutanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one CAS No. 478261-18-6

3-{[(3-methylbutanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B2416135
CAS No.: 478261-18-6
M. Wt: 322.364
InChI Key: YUMBXMNVAVLQON-ZZEZOPTASA-N
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Description

3-{[(3-methylbutanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one is a versatile chemical compound with a wide range of applications in scientific research and industry. This compound is known for its unique structure, which combines an indole core with a phenyl group and a 3-methylbutanoyl-oxyimino moiety. Its distinct chemical properties make it valuable in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-methylbutanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the phenyl group and the 3-methylbutanoyl-oxyimino moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-methylbutanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

3-{[(3-methylbutanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(3-methylbutanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(3-methylbutanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13(2)12-17(22)24-20-18-15-10-6-7-11-16(15)21(19(18)23)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3/b20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMBXMNVAVLQON-ZZEZOPTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)ON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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